1H-Indole, 1-acetyl-2,3-diphenyl-
Overview
Description
1H-Indole, 1-acetyl-2,3-diphenyl- is a derivative of indole, a significant heterocyclic compound known for its presence in various natural products and pharmaceuticals. Indole derivatives are renowned for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that leads to a variety of biological activities . For instance, some indole derivatives have shown inhibitory activity against influenza A , while others have been effective against HIV-1 .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Indole derivatives are known to possess various biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
The synthesis of 1H-Indole, 1-acetyl-2,3-diphenyl- typically involves the acylation of indole derivatives. One common method is the Friedel-Crafts acylation, where indole reacts with acyl chlorides in the presence of a Lewis acid catalyst such as aluminum chloride . Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring high yield and purity.
Chemical Reactions Analysis
1H-Indole, 1-acetyl-2,3-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
1H-Indole, 1-acetyl-2,3-diphenyl- has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic applications.
Medicine: Research focuses on its potential as an antiviral, anticancer, and anti-inflammatory agent.
Industry: It is utilized in the production of dyes, agrochemicals, and other industrial chemicals
Comparison with Similar Compounds
1H-Indole, 1-acetyl-2,3-diphenyl- can be compared with other indole derivatives such as:
1H-Indole-3-acetic acid: A plant hormone involved in growth regulation.
1H-Indole-2,3-dione (Isatin): Known for its antiviral and anticancer properties.
1H-Indole-3-carboxaldehyde: Used in the synthesis of various pharmaceuticals.
The uniqueness of 1H-Indole, 1-acetyl-2,3-diphenyl- lies in its specific acetyl and diphenyl substitutions, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-(2,3-diphenylindol-1-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO/c1-16(24)23-20-15-9-8-14-19(20)21(17-10-4-2-5-11-17)22(23)18-12-6-3-7-13-18/h2-15H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWONSTOMAJQKLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70391614 | |
Record name | 1H-Indole, 1-acetyl-2,3-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70391614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1239-56-1 | |
Record name | 1H-Indole, 1-acetyl-2,3-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70391614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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